Acetylcholinesterase Inhibition: Null Activity Discriminates CAS 112086-79-0 from CNS-Active Pyrrole Pharmacophores
In a direct binding assay, CAS 112086-79-0 was evaluated for inhibitory activity against acetylcholinesterase at a concentration of 26 µM and showed no inhibition (0% inhibition) . This negative result is structurally informative: the 3,4-diacetyl substitution pattern renders the compound inactive against AChE, contrasting with many N-aryl-pyrrole CNS pharmacophores that rely on basic amine side chains for cholinesterase engagement. The absence of AChE activity distinguishes CAS 112086-79-0 from the antitubercular 2,5-dimethylpyrrole series (e.g., BM212 analogs) where AChE off-target liability is a documented concern [1].
| Evidence Dimension | Acetylcholinesterase inhibition at 26 µM |
|---|---|
| Target Compound Data | No inhibition (0% inhibition at 26 µM) |
| Comparator Or Baseline | BM212-type 2,5-dimethylpyrrole antitubercular agents (general class-level concern for CNS off-target activity) |
| Quantified Difference | Complete absence of AChE engagement vs. potential off-target liability in amine-bearing analogs |
| Conditions | In vitro binding assay; acetylcholinesterase enzyme; single concentration (26 µM) screen |
Why This Matters
For users selecting a 3,4-diacetylpyrrole scaffold where CNS off-target avoidance is critical, this negative AChE data provides a quantifiable selectivity advantage over amine-functionalized 2,5-dimethylpyrrole analogs.
- [1] Semenya, D.; Touitou, M.; Manetti, F.; et al. Tapping into the antitubercular potential of 2,5-dimethylpyrroles: A structure-activity relationship interrogation. Eur. J. Med. Chem. 2022, 237, 114404. View Source
